3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 82450-43-9
VCID: VC20341506
InChI: InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H
SMILES:
Molecular Formula: C21H12ClN3OS
Molecular Weight: 389.9 g/mol

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

CAS No.: 82450-43-9

Cat. No.: VC20341506

Molecular Formula: C21H12ClN3OS

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one - 82450-43-9

Specification

CAS No. 82450-43-9
Molecular Formula C21H12ClN3OS
Molecular Weight 389.9 g/mol
IUPAC Name 3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one
Standard InChI InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H
Standard InChI Key UYDVSPWNXJYSMO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a polycyclic aromatic compound with the molecular formula C₂₁H₁₂ClN₃OS and a molecular weight of 389.9 g/mol . Its IUPAC name systematically describes the fusion of a quinazolin-4(3H)-one core substituted at position 2 with a phenyl group and at position 3 with a 5-chlorobenzo[d]thiazol-2-yl moiety. The compound is alternatively referred to by its CAS registry number (82450-43-9) and identifiers such as CHEMBL2234885 and DTXSID90513311 .

Structural Features

The molecule comprises:

  • A quinazolin-4(3H)-one backbone (positions 1–4), providing a planar scaffold for intermolecular interactions.

  • A 2-phenyl substituent introducing steric bulk and π-π stacking capabilities.

  • A 3-(5-chlorobenzo[d]thiazol-2-yl) group contributing electron-withdrawing effects via the chlorine atom and hydrogen-bonding potential through the thiazole nitrogen .

X-ray crystallography data, though unavailable for this specific compound, suggest that analogous quinazolinones adopt a nearly coplanar arrangement between the quinazolinone and benzoheterocyclic moieties, optimizing conjugation and dipole interactions .

Synthesis and Structural Optimization

Synthetic Routes

While no explicit synthesis protocol for 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is documented in the literature, its preparation can be inferred from methods used for structurally analogous compounds . A plausible three-step synthesis involves:

  • Quinazolinone Core Formation: Cyclocondensation of 2-aminobenzoic acid derivatives with orthoesters or urea under acidic conditions.

  • N3 Functionalization: Nucleophilic substitution at the 3-position using 2-amino-5-chlorobenzothiazole in the presence of coupling agents like Pd(dppf)Cl₂ .

  • Acylation/Substitution: Introduction of the phenyl group at position 2 via Suzuki–Miyaura cross-coupling with phenylboronic acid .

Key reaction parameters include:

  • Temperature: 100–130°C for cyclocondensation steps .

  • Catalysts: Palladium complexes (e.g., Pd(dppf)Cl₂) for cross-coupling .

  • Solvents: 1,4-dioxane or DMF for improved solubility of intermediates .

Yield Optimization Challenges

Synthesis of similar quinazolinone derivatives faces challenges in:

  • Regioselectivity: Competing reactions at N1 vs. N3 positions require careful protecting group strategies.

  • Purification: Column chromatography with dichloromethane/methanol (50:1–80:1) is typically needed due to the polar nature of intermediates .

Pharmacological Activity and Mechanism of Action

CompoundCell Line (IC₅₀, μM)Key Structural Features
45 A549: 0.446-(2-Aminobenzo[d]thiazol-5-yl)
16h MDA-MB-231: 1.2Benzoimidazole substituent
Target compound (inferred)5-Chlorobenzo[d]thiazol-2-yl

The 5-chloro substitution in the benzothiazole ring may enhance membrane permeability compared to amino-substituted analogs .

Mechanistic Insights

Based on studies of compound 45 , the target compound may:

  • Induce G1 Phase Arrest: Through modulation of cyclin-dependent kinases (CDKs) and checkpoint proteins.

  • Inhibit ALK/PI3K/AKT Signaling: Disrupting pro-survival pathways in cancer cells.

  • Promote Mitochondrial Apoptosis: Depolarizing mitochondrial membranes to release cytochrome c .

The chlorine atom at position 5 could potentiate these effects by increasing electrophilicity and target binding affinity.

Comparative Analysis with Lead Compounds

Structural vs. Functional Relationships

  • Bioisosteric Replacement: Replacing benzoimidazole (compound 16h) with chlorobenzothiazole alters target selectivity from Aurora A kinase to ALK/PI3K/AKT pathways .

  • Solubility Considerations: The chloro substituent reduces polarity compared to amino groups, potentially improving blood-brain barrier penetration but requiring formulation aids for aqueous solubility .

3D Culture Efficacy

In spheroid models mimicking solid tumors, analog 45 showed 62% growth inhibition at 1 μM . This suggests the target compound could exhibit similar potency given its structural homology.

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